D-(+)-2-Phosphoglyceric Acid Sodium Hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

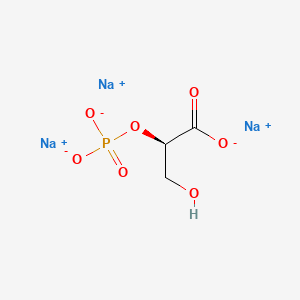

trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/t2-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNPEWUYSSUSOD-QYUNTSNKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Na3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724567 | |

| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70195-25-4 | |

| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the role of D-(+)-2-Phosphoglyceric Acid in glycolysis?

An In-Depth Technical Guide to the Role of D-(+)-2-Phosphoglyceric Acid in Glycolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-2-Phosphoglyceric Acid (2-PG) is a critical metabolic intermediate situated at the nexus of the preparatory and payoff phases of glycolysis. While often overshadowed by the regulatory checkpoints of the pathway, the synthesis and subsequent conversion of 2-PG are indispensable for the generation of high-energy phosphate compounds required for ATP synthesis. This guide provides a detailed examination of the biochemical role of 2-PG, focusing on the enzymatic reactions that govern its turnover, the underlying chemical mechanisms, its thermodynamic standing, and its broader implications in cellular metabolism and disease. We will explore the catalytic strategies of phosphoglycerate mutase and enolase, discuss the clinical relevance of these enzymes as biomarkers and therapeutic targets, and provide validated experimental protocols for their characterization.

Introduction: Positioning 2-Phosphoglyceric Acid in the Glycolytic Pathway

Glycolysis, the metabolic pathway responsible for the conversion of glucose to pyruvate, is a fundamental process for energy production in nearly all organisms.[1][2] The pathway is a sequence of ten enzyme-catalyzed reactions. D-(+)-2-Phosphoglyceric acid emerges in the eighth step of this sequence. It is the product of an isomerization reaction and serves as the substrate for a dehydration reaction that sets the stage for the final, high-yield ATP-generating step of glycolysis.[3][4][5] Its central role is not one of regulation, but of chemical necessity: transforming a low-energy phosphate ester into a high-energy enol-phosphate, thereby conserving the energy of oxidation from earlier steps for substrate-level phosphorylation.

Synthesis of 2-Phosphoglyceric Acid: The Role of Phosphoglycerate Mutase (PGM)

The formation of 2-PG is a reversible isomerization of its precursor, 3-phosphoglycerate (3-PG), catalyzed by the enzyme phosphoglycerate mutase (PGM).[1][6][7] This reaction is essential as it repositions the phosphate group, a prerequisite for the subsequent dehydration step.

Enzymatic Mechanism and Causality

PGM facilitates the intramolecular transfer of a phosphate group from the C-3 to the C-2 position of the glycerate backbone.[6][8] The reaction proceeds with a small positive Gibbs free energy, allowing it to operate close to equilibrium and proceed readily in either direction depending on substrate and product concentrations.[6]

There are two distinct classes of PGM, which differ in their catalytic mechanism:

-

Cofactor-dependent PGM (dPGM): Found in vertebrates and some fungi and bacteria, this enzyme requires a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) to initiate the reaction. The mechanism is a two-step "ping-pong" process. A phosphorylated histidine residue in the active site first donates its phosphate to the C-2 position of 3-PG, forming a transient 2,3-BPG intermediate.[6][9] The enzyme then accepts the phosphate from the C-3 position of the intermediate, regenerating the phospho-enzyme and releasing 2-PG.[8][9]

-

Cofactor-independent PGM (iPGM): Prevalent in plants, algae, and various microorganisms, this class of PGM does not require 2,3-BPG. Its mechanism involves a phosphoserine intermediate.[8]

The rationale for this isomerization is structural. Positioning the phosphate group at C-2 makes the proton at C-2 more acidic and sets up the molecule for the subsequent elimination reaction catalyzed by enolase.

Regulation and Kinetics

As a reversible reaction not far from equilibrium, the PGM-catalyzed step is not a primary site for allosteric regulation of the glycolytic pathway.[6] Its activity is largely controlled by the concentrations of its substrate (3-PG) and product (2-PG). However, dPGM activity can be inhibited by anionic molecules such as vanadate, phosphate, and high concentrations of chloride ions.[6] Studies have also shown that dPGM is sensitive to ionic concentration, which can modulate its mutase versus its phosphatase activity.[6]

Conversion to Phosphoenolpyruvate: The Critical Dehydration by Enolase

The ninth step of glycolysis is the conversion of 2-PG to phosphoenolpyruvate (PEP), a reaction catalyzed by the metalloenzyme enolase (phosphopyruvate hydratase).[10][11] This is a pivotal step that generates one of the most high-energy phosphate compounds in biology.

Enzymatic Mechanism and Causality

Enolase catalyzes a dehydration (elimination) reaction, removing a water molecule from 2-PG to form a double bond, yielding PEP.[2][3] This reaction is crucial because it traps a large amount of free energy in the phosphate bond of PEP. While the hydrolysis of the phosphate ester in 2-PG releases a modest amount of energy (ΔG°' ≈ -17.6 kJ/mol), the hydrolysis of the enol-phosphate in PEP is highly exergonic (ΔG°' ≈ -61.9 kJ/mol).[12] This dramatic increase in group transfer potential is the chemical rationale for this step; it enables PEP to readily donate its phosphate group to ADP in the final step of glycolysis, a reaction catalyzed by pyruvate kinase.[3][12]

The catalytic mechanism of enolase is a stereospecific E1cB elimination reaction involving a carbanion intermediate.[1][10] The key steps are:

-

Substrate Binding: The carboxyl group of 2-PG coordinates with two Mg²⁺ ions in the active site. These divalent cations are essential cofactors, acting to stabilize the negative charges of the substrate and intermediates.[1][10][13]

-

Proton Abstraction: A lysine residue (Lys³⁴⁵) in the active site acts as a base, abstracting the acidic proton from C-2 of 2-PG. The Mg²⁺ ions enhance the acidity of this proton.[10][14]

-

Carbanion Intermediate Formation: The abstraction of the proton forms a negatively charged carbanion intermediate (an enolate), which is stabilized by resonance and the coordinated Mg²⁺ ions.[10]

-

Hydroxide Elimination: A glutamate residue (Glu²¹¹) acts as a general acid, protonating the hydroxyl group at C-3, facilitating its elimination as a molecule of water and forming the double bond of PEP.[10]

Diagram 1: The Central Role of 2-Phosphoglyceric Acid

Caption: Conversion of 3-PG to PEP via the 2-PG intermediate.

Thermodynamics and Regulation

The enolase-catalyzed reaction is reversible, with a small standard free energy change (ΔG°' ≈ +1.8 kJ/mol or about 1 kcal/mol).[15][16] Despite being slightly endergonic under standard conditions, the reaction proceeds efficiently in the forward direction in the cell because the subsequent reaction catalyzed by pyruvate kinase is highly exergonic and irreversible, thus constantly removing the product, PEP.[12] Like PGM, enolase is not a major point of allosteric regulation for the glycolytic pathway.[1]

Broader Metabolic Context

The roles of 2-PG and its associated enzymes are not confined to glycolysis. Due to the reversibility of the PGM and enolase reactions, they are integral components of other metabolic pathways.

-

Gluconeogenesis: In the synthesis of glucose from non-carbohydrate precursors like pyruvate or lactate, the glycolytic pathway is essentially reversed. Enolase catalyzes the hydration of PEP to 2-PG, and PGM subsequently converts 2-PG to 3-PG.[13][15][17][18]

-

Glyceroneogenesis: This pathway synthesizes glycerol 3-phosphate from precursors like pyruvate. It follows the initial steps of gluconeogenesis, producing PEP and subsequently 2-PG and 3-PG as intermediates on the way to generating dihydroxyacetone phosphate (DHAP), the precursor to glycerol 3-phosphate.[19]

Clinical and Therapeutic Relevance

The enzymes that metabolize 2-phosphoglycerate, particularly enolase and PGM, have significant implications in diagnostics and drug development.

Enolase as a Biomarker and Drug Target

Elevated concentrations of enolase in cerebrospinal fluid (CSF) or serum have been identified as diagnostic or prognostic biomarkers for several pathological conditions.[10]

-

Neurological Conditions: Increased levels of neuron-specific enolase (NSE) in CSF are correlated with the severity of low-grade astrocytoma and can be indicative in the prognostic assessment of cardiac arrest and cerebrovascular accident victims.[10]

-

Cancer: Alpha-enolase (ENO1) is often overexpressed in various tumors, including hepatocellular carcinoma, and is implicated in the Warburg effect, where cancer cells exhibit high rates of glycolysis.[20] This has led to the development of enolase inhibitors, such as SF2312 and its derivatives, as potential anti-neoplastic agents.[10]

-

Genetic Disorders: Deficiencies in enolase isoforms are linked to rare genetic diseases. ENO1 deficiency is associated with hereditary haemolytic anemia, while ENO3 deficiency can cause glycogen storage disease type XIII.[10]

Phosphoglycerate Mutase in Disease

Phosphoglycerate mutase 1 (PGAM1) is frequently upregulated in human cancers, including lung and breast cancer.[21][22] PGAM1 activity is important for regulating both glycolysis and anabolic processes that support rapid cell proliferation.[21] Its inhibition can lead to an accumulation of its substrate, 3-PG, which can in turn inhibit other metabolic pathways like the pentose phosphate pathway, thereby impeding cancer cell growth.[22] This makes PGAM1 an attractive therapeutic target for cancer treatment.[21]

Experimental Protocols

Characterizing the activity of the enzymes that metabolize 2-PG is fundamental to research in metabolism and drug discovery. Spectrophotometric coupled enzyme assays are standard methodologies for this purpose.

Protocol: Enolase Activity Assay

This protocol measures enolase activity by coupling the production of PEP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, monitoring the decrease in NADH absorbance at 340 nm.[13]

Materials:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgSO₄.

-

2-Phosphoglyceric Acid (2-PG) substrate solution (e.g., 20 mM).

-

Adenosine 5'-diphosphate (ADP) solution (e.g., 20 mM).

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (e.g., 5 mM).

-

Pyruvate Kinase (PK) enzyme solution (e.g., ~600 units/mL).

-

Lactate Dehydrogenase (LDH) enzyme solution (e.g., ~900 units/mL).

-

Enzyme sample (e.g., purified enolase or cell lysate).

-

UV-Vis Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a master mix in a microcuvette containing Reaction Buffer, 1.5 mM ADP, and 0.2 mM NADH.

-

Add sufficient units of the coupling enzymes, PK (~7 units) and LDH (~10 units), to the master mix.

-

Add the enzyme sample (e.g., 5-20 µL of lysate or purified protein) to the cuvette.

-

Equilibrate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate, 2-PG, to a final concentration of 2 mM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the enolase activity.

-

Calculate activity using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Diagram 2: Workflow for Coupled Enolase Activity Assay

Caption: Spectrophotometric measurement of enolase activity.

Protocol: Phosphoglycerate Mutase Activity Assay

This protocol determines PGM activity by coupling the entire downstream glycolytic sequence to its reaction, again monitoring NADH consumption.[21][23]

Materials:

-

Same as for the Enolase Assay, with the following changes:

-

Substrate: 3-Phosphoglyceric Acid (3-PG) solution (e.g., 50 mM).

-

Additional Coupling Enzyme: Enolase solution (e.g., ~100 units/mL).

-

Enzyme Sample: Purified PGM or cell lysate.

Procedure:

-

Prepare a master mix in a microcuvette containing Reaction Buffer, 1.5 mM ADP, and 0.2 mM NADH.

-

Add sufficient units of the coupling enzymes: enolase (~1 unit), PK (~7 units), and LDH (~10 units).

-

Add the PGM sample to the cuvette.

-

Equilibrate the mixture at the desired temperature for 5 minutes.

-

Initiate the reaction by adding the substrate, 3-PG, to a final concentration of 5 mM.

-

Immediately monitor the decrease in absorbance at 340 nm. The rate is proportional to PGM activity, assuming PGM is the rate-limiting step.

-

Calculate activity as described for the enolase assay.

Conclusion

D-(+)-2-Phosphoglyceric Acid occupies a chemically strategic position in glycolysis. Its formation and consumption, catalyzed by phosphoglycerate mutase and enolase respectively, represent a critical molecular rearrangement and dehydration that transforms a low-energy phosphate intermediate into the high-energy compound, phosphoenolpyruvate. This conversion is fundamental to the energy-yielding phase of glycolysis. While not primary sites of metabolic regulation, the enzymes responsible for 2-PG turnover are emerging as significant players in pathophysiology, offering promising avenues for the development of novel diagnostics and therapeutics, particularly in the fields of oncology and neurology. A thorough understanding of the mechanisms surrounding 2-PG is therefore indispensable for researchers and clinicians working to unravel and manipulate cellular metabolism.

References

-

Wikipedia. Enolase. [Link].

-

Wikipedia. Phosphoglycerate mutase. [Link].

-

Wikipedia. Glycolysis. [Link].

-

Cleveland, K., & Tadi, P. (2023). Biochemistry, Glycolysis. In StatPearls. StatPearls Publishing. [Link].

-

Wikipedia. Glyceroneogenesis. [Link].

-

Guzman-Serrano, F., et al. (2018). Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori. International Journal of Molecular Sciences, 19(12), 4063. [Link].

-

ResearchGate. The glycolysis pathway. Enolases catalyse the dehydration of... [Link].

-

Quora. Why is a double bond formed between C1 and C2 of 2 phosphoglycerate in the mechanism of enolase reaction of glycolysis? [Link].

-

YouTube. (2019). 24.05 Glycolysis in Detail - Stage 2. [Link].

-

ResearchGate. Structure and Activity of Phosphoglycerate Mutase. [Link].

-

Enzyme Description and Background. [Link].

-

P. aeruginosa Metabolome Database. 2-Phosphoglyceric acid (PAMDB001814). [Link].

-

Khan Academy. Glycolysis | Cellular respiration | Biology (article). [Link].

-

Grokipedia. 2-Phosphoglyceric acid. [Link].

-

PrepMate. What is the role of 2-phosphoglycerate in glycolysis, and how is it converted in the pathway? [Link].

-

Ray, S. S., et al. (2018). Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin. Frontiers in Microbiology, 9, 283. [Link].

-

Hallows, W. C., et al. (2012). Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation. Journal of Biological Chemistry, 287(6), 3850–3858. [Link].

-

Tenore, A., & Mohiuddin, S. S. (2023). Physiology, Gluconeogenesis. In StatPearls. StatPearls Publishing. [Link].

-

Alberty, R. A. (2020). Thermodynamics and Kinetics of Glycolytic Reactions. Part II: Influence of Cytosolic Conditions on Thermodynamic State Variables and Kinetic Parameters. Biophysical Chemistry, 268, 106497. [Link].

-

ResearchGate. Enolase activity under various experimental conditions... [Link].

-

Proteopedia. Phosphoglycerate mutase. [Link].

-

LibreTexts, B. (2021). 13.1: Glycolysis. [Link].

-

eLife. Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism. [Link].

-

De Rosa, V., et al. (2015). Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism. eLife, 4, e08771. [Link].

-

LibreTexts, B. (2021). 13.3: Gluconeogenesis. [Link].

-

Jedrzejas, M. J., et al. (2000). Structure and mechanism of action of a novel phosphoglycerate mutase from Bacillus stearothermophilus. Journal of Molecular Biology, 300(1), 167–179. [Link].

-

Hitosugi, T., et al. (2012). Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. Cancer Cell, 22(5), 585–600. [Link].

-

Frontiers. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin. [Link].

-

Grokipedia. Phosphoglycerate mutase. [Link].

-

Akram, M. (2013). Biochemistry, Gluconeogenesis. Journal of Medicinal Plants Research, 7(28), 2090-2095. [Link].

Sources

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. grokipedia.com [grokipedia.com]

- 5. proprep.com [proprep.com]

- 6. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 7. proteopedia.org [proteopedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Enolase - Wikipedia [en.wikipedia.org]

- 11. P. aeruginosa Metabolome Database: 2-Phosphoglyceric acid (PAMDB001814) [pseudomonas.umaryland.edu]

- 12. quora.com [quora.com]

- 13. Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Enzyme Description and Background [chem.uwec.edu]

- 16. Thermodynamics and Kinetics of Glycolytic Reactions. Part II: Influence of Cytosolic Conditions on Thermodynamic State Variables and Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Glyceroneogenesis - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: From Fundamental Properties to Applications in Drug Discovery

This guide provides a comprehensive technical overview of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate, a crucial intermediate in cellular metabolism. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, biological significance, and practical applications, with a particular focus on its role as a substrate in enzymatic assays for therapeutic screening.

Introduction: A Pivotal Metabolite in Glycolysis

D-(+)-2-Phosphoglyceric acid (2-PGA) is a key metabolic intermediate in the glycolysis pathway, the universal process for cellular energy production.[1][2] It is formed from the isomerization of 3-phosphoglycerate and is subsequently converted to the high-energy compound phosphoenolpyruvate (PEP) by the enzyme enolase.[2] Due to its central role in energy metabolism, the enzymatic pathways involving 2-PGA are of significant interest in various fields, including cancer research and infectious diseases, making its substrate, this compound, an indispensable tool in the laboratory.[3][4]

Chemical Structure and Physicochemical Properties

This compound is the hydrated sodium salt of the D-isomer of 2-phosphoglyceric acid. The presence of the sodium salt enhances its stability and solubility in aqueous solutions, making it suitable for use in biochemical assays.

Chemical Structure:

The conversion of 3-Phosphoglycerate to Pyruvate in glycolysis.

The enzyme phosphoglycerate mutase catalyzes the isomerization of 3-phosphoglycerate to 2-phosphoglycerate. [5]Subsequently, enolase facilitates a dehydration reaction, converting 2-phosphoglycerate into the high-energy enolphosphate, phosphoenolpyruvate (PEP). [2]This step is crucial as it sets up the final, highly exergonic reaction of glycolysis where pyruvate kinase transfers the phosphate group from PEP to ADP, generating ATP.

Application in Drug Development: A Substrate for Enolase Inhibition Assays

The enzyme enolase is a validated target for drug development, particularly in oncology and infectious diseases. [4][6]Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect), making them more susceptible to inhibitors of glycolytic enzymes. [1][5]Consequently, the screening for enolase inhibitors is a key strategy in the development of novel therapeutics.

This compound is the essential substrate for in vitro enolase activity assays. These assays are fundamental for determining the potency of potential inhibitors, typically by measuring the half-maximal inhibitory concentration (IC50). [7][8]

Experimental Protocol: Spectrophotometric Enolase Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the IC50 of a test compound against enolase. The principle lies in a coupled enzyme system where the product of the enolase reaction, PEP, is used by pyruvate kinase (PK) to produce pyruvate and ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Rationale for Experimental Design:

-

Coupled Enzyme System: This design allows for the continuous monitoring of the enolase reaction in real-time by linking it to a detectable change (NADH oxidation).

-

Substrate Concentration: The concentration of D-(+)-2-Phosphoglyceric Acid is typically kept at or near its Michaelis-Menten constant (Km) for enolase to ensure the assay is sensitive to competitive inhibitors.

-

Excess of Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase are provided in excess to ensure that the enolase-catalyzed reaction is the rate-limiting step.

-

Controls: The inclusion of positive (no inhibitor) and negative (no enolase) controls is critical for data normalization and validation of the assay system.

Workflow for Enolase Inhibition Assay:

A step-by-step workflow for a typical enolase inhibition assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4, containing 500 mM KCl and 15 mM MgSO₄. [9]Prepare fresh and adjust pH at 25°C.

-

This compound (2-PGA) Stock Solution: Prepare a 56 mM stock solution in deionized water. [9]Store at -20°C.

-

NADH Stock Solution: Prepare a 7 mM stock solution in the assay buffer. [9]Prepare fresh for each experiment as NADH is light-sensitive and prone to degradation.

-

ADP Stock Solution: Prepare a 20 mM stock solution in deionized water. [9]Prepare fresh.

-

Enolase Working Solution: Prepare a solution containing 0.25 - 0.5 units/ml of enolase in a suitable enzyme diluent (e.g., 15 mM Tris-HCl with 0.02% BSA, pH 7.4). [9]Keep on ice.

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Mix: Use a commercially available enzyme mixture.

-

Test Inhibitor Stock and Dilutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Perform serial dilutions in the assay buffer to achieve the desired final concentrations for the assay.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following in order:

-

Assay Buffer

-

NADH solution

-

ADP solution

-

PK/LDH enzyme mix

-

Enolase working solution

-

Test inhibitor dilution (or vehicle for control wells)

-

-

Incubate the plate for 5-10 minutes at 25°C to allow the components to equilibrate and to establish a baseline absorbance reading.

-

Initiate the reaction by adding the 2-PGA solution to all wells. [10] * Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model). [7][11]

-

Stability and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

-

Storage: Store the solid compound at -20°C in a desiccator. [12][13]It is hygroscopic and should be protected from moisture.

-

Solution Stability: Prepare stock solutions fresh when possible. For short-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles. [14]

Conclusion

This compound is more than just a chemical reagent; it is a key that unlocks our understanding of fundamental metabolic processes and a critical tool in the quest for novel therapeutics. Its role as the substrate for enolase places it at the forefront of drug discovery efforts targeting metabolic pathways in cancer and infectious diseases. A thorough understanding of its properties and a meticulous approach to its use in enzymatic assays are paramount for generating reliable and impactful scientific data.

References

-

Protocols.io. (2012, August 21). In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture. Retrieved from [Link]

-

ResearchGate. shows conversion of 2-phosphoglycerate into Phosphoenolpyruvate. Retrieved from [Link]

-

PubMed Central. Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. Retrieved from [Link]

-

Assay Genie. Enolase Activity Colorimetric/Fluorometric Assay Kit (#BN00915). Retrieved from [Link]

-

PubMed Central. Neuron-Specific Enolase—What Are We Measuring?. Retrieved from [Link]

-

National Center for Biotechnology Information. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]

-

PubMed Central. Exploring glycolytic enzymes in disease: potential biomarkers and therapeutic targets in neurodegeneration, cancer and parasitic infections. Retrieved from [Link]

-

PubMed Central. Regulation of phosphoglycerate kinase 1 and its critical role in cancer. Retrieved from [Link]

-

PubMed. Enolase inhibitors as therapeutic leads for Naegleria fowleri infection. Retrieved from [Link]

-

PLOS Pathogens. Enolase inhibitors as therapeutic leads for Naegleria fowleri infection. Retrieved from [Link]

-

Oxford Academic. Phosphoglycerate kinase 1 as a potential biomarker and therapeutic target for diabetic sarcopenia | QJM. Retrieved from [Link]

-

Sci-Hub. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications. Retrieved from [Link]

-

National Center for Biotechnology Information. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin. Retrieved from [Link]

-

MDPI. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]

-

ResearchGate. (PDF) Neuron-Specific Enolase—What Are We Measuring?. Retrieved from [Link]

-

ResearchGate. shows conversion of 2-phosphoglycerate into Phosphoenolpyruvate. Retrieved from [Link]

-

ACS Publications. Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers | Journal of Medicinal Chemistry. Retrieved from [Link]

-

Azure Biosystems. In-cell Western Assays for IC50 Determination. Retrieved from [Link]

-

ChemRxiv. Bioreducible Pro-drug Inhibitors of Enolase. Retrieved from [Link]

-

PubMed Central. Biomarkers in Glycogen Storage Diseases: An Update. Retrieved from [Link]

-

General Reanimatology. Enolases: Limitations for Implementation in Clinical Practice (Critical Review). Retrieved from [Link]

-

Wikipedia. Glycolysis. Retrieved from [Link]

-

ResearchGate. (PDF) Stopped Flow Spectrophotometric Studies of Yeast Enolase Subunit Interaction. Retrieved from [Link]

-

Reddit. Help with determining IC50 for enzyme inhibitors : r/Biochemistry. Retrieved from [Link]

-

PubMed. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications. Retrieved from [Link]

-

National Center for Biotechnology Information. The need for biochemical testing in beta‐enolase deficiency in the genomic era. Retrieved from [Link]

-

Yorlab. D(+)2-Phosphoglyceric Acid Sodium Salt. Retrieved from [Link]

-

FooDB. Showing Compound 2-Phosphoglyceric acid (FDB023161). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound 2-Phosphoglyceric acid (FDB023161) - FooDB [foodb.ca]

- 3. Exploring glycolytic enzymes in disease: potential biomarkers and therapeutic targets in neurodegeneration, cancer and parasitic infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enolase inhibitors as therapeutic leads for Naegleria fowleri infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enolase inhibitors as therapeutic leads for Naegleria fowleri infection | PLOS Pathogens [journals.plos.org]

- 7. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azurebiosystems.com [azurebiosystems.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. Sodium D-2-phosphoglycerate hydrate, CAS No. 83418-48-8 Sigma Aldrich [sigmaaldrich.com]

- 13. thomassci.com [thomassci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of 2-Phosphoglycerate in Cellular Metabolism: A Technical Guide

This guide provides an in-depth exploration of 2-phosphoglycerate (2-PG), a critical metabolic intermediate. We will delve into its core functions within and beyond glycolysis, the intricate enzymatic mechanisms that govern its transformation, and its emerging significance in disease states and as a potential therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital molecule.

Introduction: 2-Phosphoglycerate at the Crossroads of Central Carbon Metabolism

2-Phosphoglycerate (2-PG) is a key intermediate in the glycolytic pathway, the universal process for cellular energy extraction from glucose.[1] Situated at the penultimate step of the preparatory phase of glycolysis, 2-PG's formation and subsequent conversion are crucial for setting the stage for the high-energy phosphate transfer that yields ATP.[1] While its role in glycolysis is well-established, the significance of 2-PG extends to other interconnected metabolic pathways and regulatory processes, making it a molecule of considerable interest in cellular metabolism.

This guide will illuminate the multifaceted functions of 2-PG, providing a detailed examination of its synthesis and catabolism, its integration with other metabolic networks, and the analytical methodologies used for its quantification. Furthermore, we will explore its clinical relevance, particularly in the context of cancer metabolism.

The Glycolytic Hub: Synthesis and Conversion of 2-Phosphoglycerate

The primary metabolic context for 2-phosphoglycerate is the glycolytic pathway, where it is both a product and a substrate in two sequential, reversible reactions.

Formation of 2-Phosphoglycerate: The Role of Phosphoglycerate Mutase

2-Phosphoglycerate is synthesized from its isomer, 3-phosphoglycerate (3-PG), by the enzyme phosphoglycerate mutase (PGM).[2] This isomerization reaction is essential as it repositions the phosphate group from the C3 to the C2 position of the glycerate backbone, a necessary prelude to the subsequent dehydration step.[2]

There are two distinct classes of phosphoglycerate mutases with different catalytic mechanisms:

-

Cofactor-dependent phosphoglycerate mutases (dPGM): Predominantly found in vertebrates and some invertebrates, these enzymes require a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) to initiate the reaction. The mechanism involves a phospho-histidine residue in the active site. The enzyme first donates its phosphate group to the substrate (3-PG) to form a 2,3-BPG intermediate. The enzyme then accepts a phosphate from the C3 position of the intermediate to yield 2-PG and regenerate the phosphorylated enzyme.[3]

-

Cofactor-independent phosphoglycerate mutases (iPGM): Found in plants, fungi, and bacteria, these enzymes do not require 2,3-BPG.[4] The mechanism of iPGM from Bacillus stearothermophilus involves two Mn²⁺ ions that facilitate the intramolecular transfer of the phosphate group via a phosphoserine intermediate.[4]

The reversibility of this reaction also allows for the entry of 2-PG into gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate precursors.[5]

Conversion to Phosphoenolpyruvate: The Dehydration Reaction of Enolase

2-Phosphoglycerate is subsequently converted to the high-energy compound phosphoenolpyruvate (PEP) by the enzyme enolase (also known as phosphopyruvate hydratase).[6] This is a dehydration reaction, involving the removal of a water molecule from 2-PG.[7] The reaction is metabolically crucial as it creates an enol-phosphate, a highly unstable molecule with a large negative free energy of hydrolysis, which primes it for the subsequent ATP-generating step catalyzed by pyruvate kinase.[7]

The catalytic mechanism of enolase involves an E1cB elimination reaction and requires the presence of two divalent metal ions, typically Mg²⁺.[7] One "conformational" ion binds to the enzyme to facilitate substrate binding, while a second "catalytic" ion participates directly in the dehydration process.[7] The active site of enolase is highly conserved across species.[6]

The small free energy change of the enolase reaction allows it to proceed in the reverse direction during gluconeogenesis, where PEP is hydrated to form 2-PG.[5][6]

Beyond Glycolysis: 2-Phosphoglycerate in Interconnected Pathways

While glycolysis is its primary domain, 2-PG and its neighboring metabolites serve as important links to other metabolic pathways.

The Rapoport-Luebering Shunt and Oxygen Transport

In erythrocytes, a significant portion of the glycolytic flux is diverted through the Rapoport-Luebering shunt, which synthesizes 2,3-bisphosphoglycerate (2,3-BPG). 2,3-BPG is a potent allosteric inhibitor of hemoglobin's oxygen affinity, thus playing a crucial role in regulating oxygen delivery to tissues. The levels of 2,3-BPG are controlled by the bifunctional enzyme 2,3-bisphosphoglycerate mutase/phosphatase. The phosphatase activity of this enzyme, which degrades 2,3-BPG to 3-phosphoglycerate, can be activated by 2-phosphoglycolate.[8] This highlights an indirect but vital connection between phosphoglycerate metabolism and systemic oxygen transport.

A Link to Serine Biosynthesis

In some prokaryotes, such as Veillonella alcalescens, a specific 2-phosphoglycerate phosphatase has been identified.[9] This enzyme dephosphorylates 2-PG to glycerate, which can then enter the non-phosphorylated pathway of serine biosynthesis.[9] This provides a direct link between a glycolytic intermediate and amino acid synthesis in these organisms. While the phosphorylated pathway, starting from 3-phosphoglycerate, is the primary route for serine biosynthesis in most organisms, this alternative pathway underscores the metabolic versatility of 2-PG.[10]

2-Phosphoglycerate and Enolase in Disease: A Focus on Cancer Metabolism

The metabolic reprogramming of cancer cells, often characterized by elevated rates of glycolysis even in the presence of oxygen (the Warburg effect), has brought renewed attention to the enzymes and intermediates of this pathway.

Enolase as an Oncoprotein and Therapeutic Target

The enzyme enolase, particularly the isoform ENO1, is overexpressed in a wide range of cancers and its high expression levels often correlate with poor prognosis.[11][12] Beyond its glycolytic function of converting 2-PG to PEP, ENO1 exhibits "moonlighting" functions that contribute to tumorigenesis.[12] For instance, cell-surface ENO1 can act as a plasminogen receptor, promoting cancer cell invasion and metastasis.[12]

The critical role of enolase in cancer metabolism has made it an attractive target for drug development. Inhibitors of enolase could potentially disrupt the energy supply of cancer cells and inhibit their growth. Reduced enolase 1 activity has been observed in tumor-infiltrating T lymphocytes (TILs), leading to a decrease in pyruvate production and impaired anti-tumor immunity.[13] This suggests that targeting enolase could have complex effects on both cancer cells and the immune response.[13]

Clinical Significance of Altered 2-Phosphoglycerate Levels

Alterations in the levels of glycolytic intermediates, including 2-PG, can be indicative of metabolic dysregulation in various diseases. For instance, in type II diabetes, changes in the activities of glycolytic enzymes in erythrocytes have been reported, which can affect the levels of intermediates like 2-PG and impact red blood cell function.[14] While direct measurement of 2-PG is not yet a routine clinical diagnostic, it holds potential as a biomarker for metabolic diseases.

Methodologies for the Study of 2-Phosphoglycerate

Accurate quantification of 2-phosphoglycerate is essential for understanding its metabolic roles. Several analytical techniques can be employed for this purpose.

Enzymatic Assays

Coupled enzymatic assays are a common method for quantifying 2-PG in biological samples. These assays typically involve a series of enzymatic reactions that ultimately lead to the production of a detectable product, such as NADH or a fluorescent molecule. Commercial kits are available that utilize this principle.

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) offers a highly sensitive and specific method for the quantification of 2-PG and other metabolites.[15] This approach allows for the simultaneous measurement of multiple metabolites, providing a comprehensive snapshot of the metabolic state of a cell or tissue.

Table 1: Comparison of Analytical Methods for 2-Phosphoglycerate Quantification

| Method | Principle | Advantages | Disadvantages |

| Enzymatic Assay | Coupled enzyme reactions leading to a colorimetric or fluorometric signal. | Relatively simple, high-throughput. | Indirect measurement, potential for interference from other molecules. |

| LC-MS | Separation by liquid chromatography followed by detection by mass spectrometry. | High sensitivity and specificity, allows for simultaneous quantification of multiple metabolites. | Requires specialized equipment and expertise, can be lower throughput. |

Experimental Protocols

Protocol for Quantification of 2-Phosphoglycerate using a Coupled Enzymatic Assay

This protocol is based on the principle of converting 2-PG to pyruvate, which is then measured.

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer and deproteinize the extract, for example, by perchloric acid precipitation followed by neutralization.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ADP, and the coupling enzymes pyruvate kinase and lactate dehydrogenase.

-

Initiation of Reaction: Add the sample extract to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of NADH oxidation is proportional to the concentration of 2-PG in the sample.

-

Standard Curve: Generate a standard curve using known concentrations of 2-PG to quantify the amount in the samples.

Protocol for Quantification of 2-Phosphoglycerate using LC-MS

This protocol provides a general workflow for targeted quantification of 2-PG.

-

Metabolite Extraction: Extract metabolites from cells or tissues using a cold solvent mixture, typically methanol/acetonitrile/water.

-

Chromatographic Separation: Separate the metabolites using a suitable LC column, such as a HILIC (hydrophilic interaction liquid chromatography) column, which is well-suited for retaining polar compounds like 2-PG.

-

Mass Spectrometry Detection: Detect 2-PG using a mass spectrometer operating in negative ion mode. The specific mass-to-charge ratio (m/z) of the deprotonated 2-PG molecule is monitored.

-

Quantification: Quantify 2-PG by comparing the peak area of the analyte in the sample to that of a known concentration of a stable isotope-labeled internal standard.

Visualizing the Metabolic Network

The following diagrams illustrate the central position of 2-phosphoglycerate in cellular metabolism.

Caption: The central role of 2-Phosphoglycerate in the glycolytic pathway.

Caption: Enzymatic conversions involving 2-Phosphoglycerate.

Caption: 2-Phosphoglycerate as a key node in metabolic pathways.

Conclusion and Future Directions

2-Phosphoglycerate, long recognized for its indispensable role in glycolysis, is emerging as a more dynamic player in cellular metabolism than previously appreciated. Its position as a critical intermediate, governed by exquisitely regulated enzymes, places it at a nexus of energy production, biosynthesis, and redox balance. The growing understanding of the non-glycolytic functions of its converting enzyme, enolase, in cancer progression has opened new avenues for therapeutic intervention.

Future research will likely focus on further elucidating the allosteric regulatory roles of 2-PG and its involvement in the metabolic crosstalk between different cellular compartments and pathways. The development of more sophisticated analytical techniques will enable a more precise understanding of the subcellular dynamics of 2-PG and its response to various physiological and pathological stimuli. A deeper comprehension of the intricate functions of 2-phosphoglycerate will undoubtedly provide novel insights into cellular metabolism and pave the way for innovative therapeutic strategies targeting metabolic diseases.

References

-

Wikipedia. Glycolysis. [Link]

-

Metabolic Landscape and Cell-Type-Specific Transcriptional Signatures Associated with Dopamine Receptor Activation in the Honeybee Brain. MDPI. [Link]

-

UNCORRECTED MANUSCRIPT. Oxford Academic. [Link]

-

Metabolism of tumor infiltrating T cells. Frontiers. [Link]

-

What is the role of 2-phosphoglycerate in glycolysis, and how is it converted in the pathway?. Proprep. [Link]

-

2-phosphoglycerate phosphatase and serine biosynthesis in Veillonella alcalescens. PubMed. [Link]

-

ENO2, a Glycolytic Enzyme, Contributes to Prostate Cancer Metastasis: A Systematic Review of Literature. PMC - NIH. [Link]

-

Altered levels of phospholipases C, diacylglycerols, endocannabinoids, and N-acylethanolamines in patients with hereditary angioedema due to FXII mutation. PubMed. [Link]

-

Metabolism | Regulation of Glycolysis. YouTube. [Link]

-

Structure and mechanism of action of a novel phosphoglycerate mutase from Bacillus stearothermophilus. PMC - PubMed Central. [Link]

-

Enzyme Description and Background. University of Wisconsin-La Crosse. [Link]

-

The moonlighting function of glycolytic enzyme enolase-1 promotes choline phospholipid metabolism and tumor cell proliferation. PNAS. [Link]

-

Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin. NIH. [Link]

-

A study of phosphoglycerate kinase in human erythrocytes. II. Kinetic properties. PubMed. [Link]

-

Identification of Allosteric Regulation of Responsible Metabolic... ResearchGate. [Link]

-

ENO1 and Cancer. PMC - NIH. [Link]

-

Phosphoglycerate mutase – Knowledge and References. Taylor & Francis. [Link]

-

Physiology, Gluconeogenesis. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Part 3: Regulation of Glycolysis - Energy Metabolism. YouTube. [Link]

-

Investigation of Interaction Between Enolase and Phosphoglycerate Mutase using Molecular Dynamics Simulation. Taylor & Francis Online. [Link]

-

Subcellular mass spectrometry imaging of lipids and nucleotides using transmission geometry ambient laser desorption and plasma. bioRxiv. [Link]

-

Reactions of the phosphorylated pathway. a Phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD - ResearchGate. [Link]

-

CHEM 407 - Glycolysis - 8 - Phosphoglucomutase. YouTube. [Link]

-

15.4: Regulation of Glycolysis. Biology LibreTexts. [Link]

-

Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM). ResearchGate. [Link]

-

2,3-Diphosphoglycerate phosphatase/synthase: a potential target for elevating the diphosphoglycerate level in human red blood cells. PubMed. [Link]

-

Altered Erythrocyte Glycolytic Enzyme Activities in Type-II Diabetes. PMC - NIH. [Link]

Sources

- 1. proprep.com [proprep.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Structure and mechanism of action of a novel phosphoglycerate mutase from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Enzyme Description and Background [chem.uwec.edu]

- 7. Glycolysis - Wikipedia [en.wikipedia.org]

- 8. 2,3-Diphosphoglycerate phosphatase/synthase: a potential target for elevating the diphosphoglycerate level in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-phosphoglycerate phosphatase and serine biosynthesis in Veillonella alcalescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Metabolism of tumor infiltrating T cells [frontiersin.org]

- 14. Altered Erythrocyte Glycolytic Enzyme Activities in Type-II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Landscape and Cell-Type-Specific Transcriptional Signatures Associated with Dopamine Receptor Activation in the Honeybee Brain | MDPI [mdpi.com]

The Pivotal Intermediate: A Technical Guide to the Discovery and History of 2-Phosphoglyceric Acid in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phosphoglyceric acid (2-PGA), a seemingly simple three-carbon molecule, holds a critical position in the central metabolic thoroughfare of glycolysis. Its discovery and the elucidation of its role were not singular events but rather the culmination of decades of meticulous research that unraveled the intricate steps of glucose metabolism. This guide provides a comprehensive overview of the historical context surrounding the identification of 2-PGA, its enzymatic transformations, and the analytical techniques that have enabled its study from the early 20th century to the present day. Authored from the perspective of a Senior Application Scientist, this document synthesizes historical accounts with modern experimental insights, offering a robust resource for professionals in metabolic research and drug development.

The Dawn of Glycolysis: A Puzzle of Phosphorylated Esters

The story of 2-phosphoglyceric acid is intrinsically linked to the broader narrative of glycolysis, the pathway that converts glucose to pyruvate.[1] In the early 20th century, the prevailing understanding of fermentation and muscle contraction was rudimentary. It was the pioneering work of scientists like Arthur Harden and William Young that first shed light on the necessity of inorganic phosphate and the formation of phosphorylated intermediates in these processes.[1] However, the exact sequence of these intermediates remained a "black box."

The complete elucidation of the glycolytic pathway, now known as the Embden-Meyerhof-Parnas (EMP) pathway, was a collaborative effort involving numerous researchers.[1] Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas were instrumental in piecing together the puzzle.[1] Meyerhof, in particular, meticulously investigated the enzymatic reactions in muscle extracts, laying the groundwork for the identification of each intermediate.[1][2]

The discovery of 2-phosphoglyceric acid emerged from this systematic dissection of glycolysis. While a single, dramatic "discovery" paper for 2-PGA is not readily apparent in the historical record, its identification was an inevitable consequence of the detailed biochemical analyses conducted in the 1930s. The work of Otto Meyerhof and his collaborator Karl Lohmann on the enzymes phosphoglycerate mutase and enolase in 1935 was pivotal.[2] Their research demonstrated the conversion of 3-phosphoglycerate to a distinct isomer, 2-phosphoglycerate, which was then dehydrated to form the high-energy compound phosphoenolpyruvate (PEP).[2]

A crucial experimental tool in these early studies was the use of fluoride ions. It had been known for some time that fluoride inhibits glycolysis.[3] Warburg and Christian showed that this inhibition was due to the targeting of the enzyme enolase.[3] In the presence of fluoride and inorganic phosphate, a stable complex is formed with the magnesium ions at the active site of enolase, blocking the conversion of 2-PGA to PEP.[3][4] This inhibition led to the accumulation of 2-phosphoglycerate (and its precursor, 3-phosphoglycerate), allowing for its isolation and characterization. This phenomenon provided strong evidence for the existence and position of 2-PGA in the glycolytic sequence.

The Crucial Role of 2-Phosphoglyceric Acid in Metabolism

2-Phosphoglyceric acid is a key intermediate in the "payoff phase" of glycolysis, where ATP is generated.[5] It is formed from 3-phosphoglycerate in a reversible isomerization reaction catalyzed by the enzyme phosphoglycerate mutase (PGM) .[6] Subsequently, 2-PGA is converted to phosphoenolpyruvate (PEP) by the enzyme enolase (also known as phosphopyruvate hydratase).[6]

The Phosphoglycerate Mutase Reaction: A Phosphate Shuffle

The isomerization of 3-PGA to 2-PGA is a critical step that repositions the phosphate group, setting the stage for the subsequent dehydration reaction.

-

Enzyme: Phosphoglycerate Mutase (PGM)

-

Reaction: 3-Phosphoglycerate ⇌ 2-Phosphoglycerate

-

Mechanism: The reaction mechanism involves a phosphorylated enzyme intermediate. A histidine residue at the active site of PGM is typically phosphorylated. This phosphate group is transferred to the C2 hydroxyl group of 3-PGA, forming a 2,3-bisphosphoglycerate intermediate. The phosphate group originally on C3 of the substrate is then transferred back to the enzyme's histidine residue, releasing 2-PGA.

The Enolase Reaction: Generating a High-Energy Intermediate

The dehydration of 2-PGA by enolase is a pivotal step that creates a high-energy phosphate bond in phosphoenolpyruvate.

-

Enzyme: Enolase (Phosphopyruvate Hydratase)

-

Reaction: 2-Phosphoglycerate ⇌ Phosphoenolpyruvate + H₂O

-

Mechanism: Enolase catalyzes a dehydration reaction, removing a molecule of water from 2-PGA. This creates a double bond between C2 and C3, resulting in the formation of the enol-phosphate, PEP. The formation of this double bond dramatically increases the standard free energy of hydrolysis of the phosphate group, making PEP a potent phosphate donor for the subsequent ATP-generating step catalyzed by pyruvate kinase.

Experimental Protocols for the Analysis of 2-Phosphoglyceric Acid

The study of 2-phosphoglyceric acid and other metabolic intermediates requires meticulous sample preparation and sensitive analytical techniques. The following sections provide an overview of both historical and modern methodologies.

Sample Preparation: Quenching Metabolism and Extracting Metabolites

A critical first step in metabolite analysis is to rapidly quench all enzymatic activity to prevent changes in metabolite concentrations after sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen. Subsequently, metabolites are extracted from the biological matrix.

Protocol: Preparation of Protein-Free Extracts

This protocol is a general guideline for the extraction of polar metabolites like 2-PGA from cells or tissues.

-

Quenching: Immediately freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen.

-

Extraction Solvent Preparation: Prepare a cold extraction solvent mixture. A common choice is a monophasic solution of methanol:acetonitrile:water (2:2:1, v/v/v) pre-chilled to -20°C.

-

Extraction: a. Add the cold extraction solvent to the frozen sample. The ratio of solvent to sample should be sufficient to ensure complete extraction (e.g., 1 mL of solvent per 10-20 mg of tissue or 1-5 million cells). b. Homogenize the sample on ice using a tissue homogenizer or by vigorous vortexing for cell pellets. c. Incubate the mixture at -20°C for at least 30 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins and other cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, including 2-PGA.

-

Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac) to concentrate the metabolites. The dried extract can be stored at -80°C until analysis.

-

Reconstitution: Prior to analysis, reconstitute the dried extract in a suitable solvent compatible with the analytical platform (e.g., water or a mobile phase for LC-MS).

Historical Analytical Approaches

Early studies on glycolytic intermediates relied on classical biochemical techniques:

-

Fractional Precipitation: Using agents like barium or mercury salts to selectively precipitate different phosphorylated compounds.

-

Paper Chromatography: Separating intermediates based on their differential partitioning between a stationary phase (paper) and a mobile phase.

-

Enzymatic Assays: Using specific enzymes to convert the target metabolite and measuring the change in a coupled reaction, often spectrophotometrically.

Modern Analytical Techniques

Modern metabolomics platforms offer high sensitivity, specificity, and throughput for the analysis of 2-PGA and other intermediates.

Protocol: Enzymatic Assay for 2-Phosphoglyceric Acid

This method relies on a series of coupled enzymatic reactions that ultimately produce a detectable signal (colorimetric or fluorometric). Commercial kits are available for this assay.[7][8][9]

-

Principle: a. 2-PGA is converted to PEP by enolase. b. PEP is then converted to pyruvate by pyruvate kinase, with the concomitant conversion of ADP to ATP. c. The generated pyruvate is then used in a reaction that produces a colored or fluorescent product, which is proportional to the initial amount of 2-PGA.

-

Procedure (based on a generic fluorometric assay kit): [7] a. Standard Curve Preparation: Prepare a series of 2-PGA standards of known concentrations. b. Sample Preparation: Prepare protein-free extracts of the biological samples as described in section 3.1. c. Reaction Setup: i. In a 96-well microplate, add the 2-PGA standards and unknown samples to separate wells. ii. For each sample, prepare a parallel well that will serve as a negative control (without the enolase enzyme). iii. Prepare a reaction mix containing all the necessary enzymes (enolase, pyruvate kinase, etc.) and substrates (ADP, fluorometric probe) as per the kit instructions. iv. Add the reaction mix to the standard and sample wells. Add a negative control mix (lacking enolase) to the corresponding sample control wells. d. Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[7] e. Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader. f. Calculation: Subtract the fluorescence reading of the negative control from the sample reading to get the net fluorescence. Determine the concentration of 2-PGA in the samples by comparing the net fluorescence to the standard curve.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Phosphoglyceric Acid

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile metabolites like 2-PGA, a derivatization step is required to make them amenable to GC analysis.[10]

-

Derivatization: a. The extracted and dried metabolites are chemically modified to increase their volatility. A common method is two-step trimethylsilylation.[10] b. First, silylation of the phosphate and hydroxyl groups is performed using a reagent like hexamethyldisilazane.[10] c. This is followed by silylation of any less reactive groups with a stronger silylating agent like bis(trimethylsilyl)trifluoroacetamide.[10]

-

GC Separation: a. The derivatized sample is injected into the gas chromatograph. b. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. c. The column is heated in a temperature-programmed oven, and the different derivatized metabolites separate based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: a. As the separated compounds elute from the GC column, they enter the mass spectrometer. b. The molecules are ionized (e.g., by electron impact), causing them to fragment in a reproducible manner. c. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

-

Identification and Quantification: a. 2-PGA is identified by comparing its retention time and mass spectrum to that of a pure, derivatized standard. b. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard added to the sample before extraction.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 2-Phosphoglyceric Acid

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of polar metabolites like 2-PGA directly from extracts without the need for derivatization.[11][12]

-

LC Separation: a. The reconstituted metabolite extract is injected into a liquid chromatograph. b. The sample is carried by a liquid mobile phase through a column packed with a stationary phase. c. Separation of metabolites is achieved based on their differential partitioning between the mobile and stationary phases. For polar compounds like 2-PGA, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent may be used.

-

MS/MS Detection: a. As the separated metabolites elute from the LC column, they are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact. b. In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) is set to select the parent ion of 2-PGA (based on its m/z). c. This selected ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. d. The resulting fragment ions are then separated in the third quadrupole (Q3) and detected.

-

Identification and Quantification: a. The combination of retention time, parent ion mass, and specific fragment ion masses provides very high confidence in the identification of 2-PGA. b. Quantification is highly sensitive and accurate using a technique called multiple reaction monitoring (MRM), where the instrument is set to specifically detect one or more parent-to-fragment ion transitions for 2-PGA and an isotopically labeled internal standard. A method has been developed to distinguish between the coeluting isomers 2-phosphoglycerate and 3-phosphoglycerate based on their unique product ion ratios.[11]

Visualization of Key Pathways and Workflows

The Central Role of 2-Phosphoglyceric Acid in Glycolysis

Caption: The conversion of 3-PGA to 2-PGA and then to PEP in glycolysis.

Experimental Workflow for LC-MS/MS Analysis of 2-PGA

Caption: A streamlined workflow for the analysis of 2-PGA using LC-MS/MS.

Conclusion and Future Perspectives

The discovery of 2-phosphoglyceric acid was a landmark achievement in the golden age of biochemistry, contributing significantly to our understanding of fundamental metabolic processes. From its initial identification through the clever use of enzyme inhibitors to its routine quantification by high-resolution mass spectrometry, the study of 2-PGA has mirrored the technological advancements in the life sciences.

For researchers and drug development professionals, a deep understanding of the history and analytical methodologies related to key metabolic intermediates like 2-PGA is invaluable. It provides context for current research and offers a toolkit for investigating metabolic dysregulation in disease states such as cancer, where alterations in glycolysis are a well-established hallmark. The continued development of sensitive and robust analytical techniques will undoubtedly further illuminate the intricate roles of 2-PGA and other metabolites in cellular physiology and pathology, paving the way for novel therapeutic interventions.

References

-

A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample. Journal of Visualized Experiments. [Link]

-

Purification, characterization and inhibition by fluoride of enolase from Streptococcus mutans DSM 320523. PubMed. [Link]

-

Gas chromatography with mass spectrometry analysis of phosphoserine, phosphoethanolamine, phosphoglycerol, and phosphate. PubMed. [Link]

-

Glycolysis: A multifaceted metabolic pathway and signaling hub. PubMed Central. [Link]

-

Otto Meyerhof and the Physiology Institute: the Birth of Modern Biochemistry. Nobel Prize. [Link]

-

Liquid Chromatography/Tandem Mass Spectrometry of Glycolytic Intermediates: Deconvolution of Coeluting Structural Isomers Based on Unique Product Ion Ratios. ACS Publications. [Link]

-

History of Phos-tag technology for phosphoproteomics. ResearchGate. [Link]

-

2-Phosphoglycerate Assay Kit. Cell Biolabs, Inc.. [Link]

-

Otto Fritz Meyerhof and the Elucidation of the Glycolytic Pathway. ResearchGate. [Link]

-

shows conversion of 2-phosphoglycerate into Phosphoenolpyruvate. ResearchGate. [Link]

-

2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit. Assay Kit Information. [Link]

-

Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]

-

Stabilization of Glucose in Blood Specimens: Mechanism of Delay in Fluoride Inhibition of Glycolysis. ResearchGate. [Link]

-

Showing metabocard for 2-Phosphoglyceric acid (HMDB0000362). Human Metabolome Database. [Link]

-

The source of glycolytic intermediates in mammalian tissues. PubMed Central. [Link]

-

Why is a double bond formed between C1 and C2 of 2 phosphoglycerate in the mechanism of enolase reaction of glycolysis? Quora. [Link]

-

Glycolysis. Wikipedia. [Link]

-

Methods for Detecting Phosphorylated Proteins and Observing Intracellular Localization During Mitosis. PubMed. [Link]

-

A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. PubMed Central. [Link]

-

Sample Preparation. Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC. [Link]

-

Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. PubMed Central. [Link]

Sources

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycolysis: A multifaceted metabolic pathway and signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Gas chromatography with mass spectrometry analysis of phosphoserine, phosphoethanolamine, phosphoglycerol, and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

D-(+)-2-Phosphoglyceric Acid as a Substrate for Enolase: A Technical Guide

This guide provides an in-depth exploration of D-(+)-2-Phosphoglyceric Acid (2-PGA) and its critical role as a substrate for the glycolytic enzyme enolase (EC 4.2.1.11). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical principles, catalytic mechanisms, and practical experimental methodologies for studying this pivotal enzymatic reaction.

Introduction: The Significance of the Enolase-Substrate Interaction

Enolase, also known as phosphopyruvate hydratase, is a highly conserved metalloenzyme that catalyzes the reversible dehydration of 2-PGA to form the high-energy intermediate phosphoenolpyruvate (PEP) during glycolysis.[1][2] This reaction is a crucial step in cellular metabolism, linking the preparatory and payoff phases of glycolysis.[2] Conversely, during gluconeogenesis, enolase catalyzes the hydration of PEP to 2-PGA.[2] The small free energy change of this reaction under physiological conditions allows it to proceed in either direction, depending on the cellular concentrations of the substrate and product.[2]

Beyond its central role in energy metabolism, enolase has been identified as a "moonlighting" protein with diverse functions in various biological and pathophysiological processes, making it an attractive target for drug development.[3][4] A thorough understanding of the interaction between enolase and its substrate, 2-PGA, is therefore fundamental for research in metabolic diseases, oncology, and infectious diseases.[4][5]

The Catalytic Mechanism: A Symphony of Molecular Interactions

The conversion of 2-PGA to PEP by enolase is a classic example of an E1cB elimination reaction involving a carbanion intermediate.[5] The intricate catalytic mechanism is dependent on the precise coordination of the substrate within the enzyme's active site, facilitated by the presence of divalent metal cations, most effectively magnesium (Mg²⁺).[3][6]

The Role of Divalent Cations: Enolase requires the binding of two Mg²⁺ ions for catalytic activity.[7]

-

Conformational Ion (MgI): The first Mg²⁺ ion binds to the enzyme, inducing a conformational change that allows the substrate, 2-PGA, to bind to the active site.[2][6]

-

Catalytic Ion (MgII): The second Mg²⁺ ion binds after the substrate is in place and is directly involved in catalysis.[6][7]

Step-by-Step Catalytic Process:

-

Substrate Binding: The carboxyl group of 2-PGA coordinates with the two magnesium ions in the active site.[5] This interaction stabilizes the negative charge on the deprotonated oxygen and increases the acidity of the alpha-hydrogen.[5]

-

Proton Abstraction: A lysine residue (Lys345 in yeast enolase) in the active site acts as a general base, abstracting the acidic proton from the C2 position of 2-PGA, forming a carbanion intermediate.[5][6] The negative charge of this intermediate is stabilized by resonance and the coordinated Mg²⁺ ions.[5]

-

Hydroxide Elimination: An glutamate residue (Glu211 in yeast enolase) acts as a general acid, protonating the hydroxyl group on C3, facilitating its elimination as a water molecule.[5][6]

-

Product Formation: The elimination of water results in the formation of the double bond characteristic of phosphoenolpyruvate (PEP).[8][9]

The following diagram illustrates the key steps in the enolase-catalyzed conversion of 2-PGA to PEP.

Caption: Enolase reaction mechanism.

Experimental Protocols for Studying the Enolase-2-PGA Interaction

Accurate and reproducible experimental design is paramount for elucidating the kinetics and inhibition of enolase. Below are detailed protocols for common assays.

Direct Spectrophotometric Assay of Enolase Activity

This method relies on the difference in molar absorptivity between 2-PGA and the product, PEP, at 240 nm.[1]

Principle: The formation of the double bond in PEP results in an increase in absorbance at 240 nm.

Materials:

-

Purified Enolase

-

D-(+)-2-Phosphoglyceric acid sodium salt solution (substrate)

-

Reaction Buffer (e.g., 50 mM Bis-Tris propane, pH 6.5)[1]

-

Magnesium Chloride (MgCl₂) solution

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing the reaction buffer and MgCl₂.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Add the purified enolase to the cuvette and mix gently.

-

Initiate the reaction by adding the 2-PGA substrate solution.

-

Immediately monitor the increase in absorbance at 240 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Coupled Enzyme Assay for Enolase Activity

This is an alternative method that couples the production of PEP to the lactate dehydrogenase (LDH) reaction, which can be monitored at 340 nm.[3][10]

Principle:

-

Enolase converts 2-PGA to PEP.

-

Pyruvate kinase (PK) transfers the phosphate group from PEP to ADP, forming pyruvate and ATP.

-

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified Enolase

-

D-(+)-2-Phosphoglyceric acid sodium salt solution

-

Reaction Buffer (e.g., Triethanolamine/HCl buffer)[3]

-

Magnesium Sulfate (MgSO₄) solution

-

Potassium Chloride (KCl) solution

-

Adenosine Diphosphate (ADP) solution

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing the buffer, MgSO₄, KCl, ADP, and NADH in a cuvette.

-

Add the coupling enzymes, PK and LDH, to the mixture.

-

Add the purified enolase and incubate to establish a baseline.

-

Initiate the reaction by adding the 2-PGA substrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

The following diagram outlines the workflow for the coupled enzyme assay.

Caption: Coupled enzyme assay workflow.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for enolase from different sources. Note that these values can vary depending on the specific assay conditions (pH, temperature, ion concentrations).

| Enzyme Source | Km for 2-PGA (mM) | Vmax (U/mg) | Optimal pH | Divalent Cation |

| Yeast | 0.04 - 0.1 | ~80 | 6.5 - 7.5 | Mg²⁺ |

| Rabbit Muscle | 0.03 - 0.07 | ~72 | 6.5 - 7.5 | Mg²⁺ |

| Streptococcus iniae | 1.12[10] | 15.6[10] | 6.5[11] | Mg²⁺[3] |

Inhibitors of Enolase

The study of enolase inhibitors is crucial for drug development.[4] Inhibitors can provide insights into the catalytic mechanism and serve as potential therapeutic agents.

-

Fluoride: A well-known competitive inhibitor of enolase.[5] Fluoride, in the presence of phosphate and magnesium, forms a complex that mimics the substrate and binds tightly to the active site.[5]

-

Phosphonoacetohydroxamate: A potent inhibitor that is a transition-state analog of the intermediate in the enolase reaction.[11]

-

ENOblock: A small molecule inhibitor that binds directly to enolase, inhibiting its activity, and has shown potential in cancer cell assays.[12]

-

Other Small Molecules: A variety of other small molecules have been identified as enolase inhibitors, including some with metal-chelating properties.[5][13]

Conclusion